molecular formula C15H11NOS B082358 2,3-Diphenyl-1,3-thiazol-3-ium-4-olate CAS No. 13288-67-0

2,3-Diphenyl-1,3-thiazol-3-ium-4-olate

Cat. No.: B082358
CAS No.: 13288-67-0
M. Wt: 253.32 g/mol
InChI Key: POJOFFRVSYSQLB-UHFFFAOYSA-N
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Description

2,3-Diphenyl-1,3-thiazol-3-ium-4-olate is a zwitterionic heterocyclic compound featuring a thiazole core substituted with phenyl groups at positions 2 and 2. The "-ium-olate" suffix indicates a delocalized charge system, where the thiazole ring exists in a zwitterionic state with a positive charge on the nitrogen and a negative charge on the oxygen atom at position 3.

Properties

CAS No.

13288-67-0

Molecular Formula

C15H11NOS

Molecular Weight

253.32 g/mol

IUPAC Name

2,3-diphenyl-1,3-thiazol-4-one

InChI

InChI=1S/C15H11NOS/c17-14-11-18-15(12-7-3-1-4-8-12)16(14)13-9-5-2-6-10-13/h1-11H

InChI Key

POJOFFRVSYSQLB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=S=CC(=O)N2C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C2=S=CC(=O)N2C3=CC=CC=C3

Synonyms

2,3-Diphenylthiazol-3-ium-4-olate

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues: Thiazinones and Thiazepanones

Key Compounds :

  • 2,3-Diaryl-2,3-dihydro-4H-1,3-thiazin-4-ones
  • 2,3-Diaryl-1,3-thiazepan-4-ones
Feature 2,3-Diphenyl-1,3-thiazol-3-ium-4-olate Thiazinones/Thiazepanones
Core Structure 5-membered thiazole ring (zwitterionic) 6-membered (thiazinone) or 7-membered (thiazepanone) rings
Substituents Phenyl groups at positions 2 and 3 Aryl groups at positions 2 and 3
Charge Distribution Zwitterionic (N⁺–O⁻ system) Neutral or S-oxidized forms
Synthetic Routes Not explicitly described in evidence Cyclization reactions, oxidation of precursors
Biological Activity Undocumented in evidence Antifungal activity against Cryptococcus neoformans and Scedosporium prolificans; comparable to fluconazole

Thiazinones and thiazepanones exhibit antifungal properties, with some derivatives outperforming fluconazole in efficacy. The zwitterionic nature of 2,3-Diphenyl-1,3-thiazol-3-ium-4-olate may enhance solubility or target binding, though experimental data is lacking .

Other Diphenyl-Containing Compounds

1,3-Diphenyl-1,3-propanedione
  • Structure : A diketone with phenyl groups at positions 1 and 3.
  • Applications : Used in electron transfer studies, particularly in radical-anion chain mechanisms relevant to prostaglandin endoperoxide models .
  • Contrast : Unlike the thiazole derivative, this compound lacks heteroatoms and exhibits distinct reactivity in redox processes.
Dimers of 1,3-Diphenyl-1,3-butadiene and 1,3-Diphenyl-1,3-butyne
  • Examples : 4-trans-Styryl-1,3,4-triphenylcyclohexene (dimer I) and stereoisomeric dimer II .
  • Synthesis : Formed via dehydration of diols (e.g., 2,4-diphenyl-3-buten-2-ol) .
  • Contrast : These dimers are hydrocarbon-based with conjugated π-systems, lacking the heterocyclic or zwitterionic features of the target compound.

Functional Comparison Table

Compound Key Functional Attributes References
2,3-Diphenyl-1,3-thiazol-3-ium-4-olate Zwitterionic structure; potential for enhanced bioavailability or enzyme interaction
2,3-Diaryl-1,3-thiazepan-4-ones Antifungal activity; low cytotoxicity; S-oxides used as muscle relaxants or anti-anxiety agents
1,3-Diphenyl-1,3-propanedione Electron transfer mediator in biochemical radical reactions
1,3-Diphenylbutadiene/butyne dimers Conjugated systems with applications in materials science or as synthetic intermediates

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